molecular formula C18H17FN4 B5797407 5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine

5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine

Cat. No. B5797407
M. Wt: 308.4 g/mol
InChI Key: QLWNEJVSSURHRR-UHFFFAOYSA-N
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Description

5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine, also known as BPR1K653, is a small molecule inhibitor that has been shown to have potential as an anti-cancer drug. This compound has been the subject of extensive research in recent years due to its promising properties and potential applications in the field of oncology.

Mechanism of Action

5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine exerts its anti-cancer effects by inhibiting the activity of a protein called AKT. This protein is involved in many cellular processes, including cell growth and survival. By inhibiting AKT, 5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine prevents cancer cells from growing and dividing, ultimately leading to their death.
Biochemical and Physiological Effects:
5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting AKT activity, it has been shown to decrease the levels of other proteins involved in cell growth and survival, such as mTOR and S6K. It has also been shown to increase the levels of proteins involved in apoptosis, such as caspase-3 and PARP.

Advantages and Limitations for Lab Experiments

One advantage of 5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine is its specificity for AKT inhibition, which makes it a valuable tool for studying the role of this protein in cancer cells. However, one limitation of 5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine is its relatively low potency compared to other AKT inhibitors. This may make it less effective in some experimental settings.

Future Directions

There are many potential future directions for research on 5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine. One area of interest is the development of more potent derivatives of this compound that could be used as anti-cancer drugs. Another area of interest is the study of the effects of 5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine on other cellular processes, such as autophagy and DNA repair. Finally, 5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine could be used as a tool to study the role of AKT in other diseases, such as diabetes and neurodegenerative disorders.

Synthesis Methods

The synthesis of 5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine involves a multi-step process that begins with the reaction of 3-methylphenylamine with 5-fluoro-2-nitroaniline. This reaction is followed by the reduction of the resulting nitro compound to form the corresponding amine. The final step involves the reaction of the amine with 2,4-dichloropyrimidine to produce 5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine.

Scientific Research Applications

5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine has been studied extensively for its potential as an anti-cancer drug. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

5-fluoro-2-N,4-N-bis(3-methylphenyl)pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4/c1-12-5-3-7-14(9-12)21-17-16(19)11-20-18(23-17)22-15-8-4-6-13(2)10-15/h3-11H,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWNEJVSSURHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2F)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N,N'-bis(3-methylphenyl)pyrimidine-2,4-diamine

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